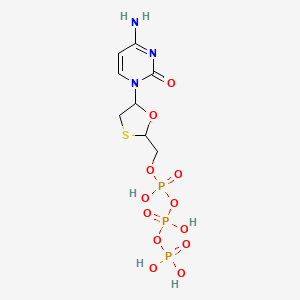
Lamivudine-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lamivudine-triphosphate is the active triphosphate form of lamivudine, a synthetic nucleoside analogue. Lamivudine is widely used as an antiretroviral medication to treat HIV and chronic hepatitis B infections. The triphosphate form is crucial for its antiviral activity, as it inhibits viral DNA synthesis by terminating the DNA chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lamivudine-triphosphate is synthesized through a series of phosphorylation reactions. The process begins with lamivudine, which undergoes phosphorylation by cellular kinases to form lamivudine-monophosphate, lamivudine-diphosphate, and finally this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis and purification processes. The synthesis is typically carried out in controlled environments to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Lamivudine-triphosphate primarily undergoes phosphorylation reactions. It can also participate in substitution reactions where it is incorporated into viral DNA, leading to chain termination .
Common Reagents and Conditions
The phosphorylation of lamivudine to its triphosphate form involves the use of cellular kinases and ATP as a phosphate donor. The reactions are carried out under physiological conditions within the cell .
Major Products Formed
The major product formed from these reactions is this compound, which is the active antiviral agent. Other products include lamivudine-monophosphate and lamivudine-diphosphate, which are intermediates in the phosphorylation process .
Aplicaciones Científicas De Investigación
Lamivudine-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of nucleoside analogues and their interactions with viral enzymes.
Biology: Researchers use it to investigate the cellular processes involved in phosphorylation and DNA synthesis.
Medicine: It is a key component in the treatment of HIV and hepatitis B, and its efficacy and safety are subjects of ongoing clinical research
Industry: This compound is produced on an industrial scale for use in pharmaceutical formulations.
Mecanismo De Acción
Lamivudine-triphosphate exerts its antiviral effects by inhibiting the reverse transcriptase enzyme in HIV and the DNA polymerase enzyme in hepatitis B virus. Once incorporated into the viral DNA, it causes chain termination, preventing further DNA synthesis and viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Zidovudine-triphosphate: Another nucleoside analogue used to treat HIV.
Tenofovir-diphosphate: A nucleotide analogue with similar antiviral properties.
Emtricitabine-triphosphate: Used in combination therapies for HIV.
Uniqueness
Lamivudine-triphosphate is unique due to its high efficacy and low toxicity profile. It is effective against both HIV-1 and HIV-2, as well as hepatitis B virus, making it a versatile antiviral agent .
Propiedades
Fórmula molecular |
C8H14N3O12P3S |
|---|---|
Peso molecular |
469.20 g/mol |
Nombre IUPAC |
[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15) |
Clave InChI |
YLEQMGZZMCJKCN-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol](/img/structure/B12090889.png)

![(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine](/img/structure/B12090920.png)




![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12090948.png)
![[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate](/img/structure/B12090961.png)
